molecular formula C24H42Br2N2S2Si2 B567813 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole CAS No. 1223559-98-5

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole

Cat. No. B567813
CAS RN: 1223559-98-5
M. Wt: 638.712
InChI Key: HNWAYAXELMAWTB-UHFFFAOYSA-N
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Description

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole (DBSBT) is a novel organic compound that has been the subject of much research in the past few decades. It is a type of bithiazole, which is a heterocyclic compound containing two sulfur atoms and four nitrogen atoms. DBSBT has been studied for its potential applications in numerous areas, including materials science, drug development, and biocatalysis.

Scientific Research Applications

Synthesis of Electron-Deficient Heterocycles

The compound can be used in the synthesis of strong electron-deficient heterocycles . The bromination of its parent heterocycle leads to the formation of a hydrolytically and thermally stable 4,8-dibromobenzo [1,2- d :4,5- d ’]bis ( [1,2,3]thiadiazole) .

Aromatic Nucleophilic Substitution Reactions

The compound can undergo selective aromatic nucleophilic substitution reactions . The conditions for the selective aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles have been found .

Cross-Coupling Reactions

The compound can be used in Suzuki–Miyaura cross-coupling reactions . These reactions are an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo [1,2- d :4,5- d ’]bis ( [1,2,3]thiadiazole) .

Stille Coupling Reactions

Stille coupling can be employed for the preparation of bis-arylated heterocycles . These heterocycles can be considered as useful building blocks for the synthesis of DSSCs and OLEDs components .

Organic Photovoltaics

The compound can be used in the development of organic photovoltaics . The chromophores used in these devices consist of a combination of electron-donating (D) and electron-withdrawing (A) groups linked either directly or, preferably, through a π-conjugated bridges (π) .

Surface-Assisted Synthesis

The compound can be used in surface-assisted synthesis . Organometallic polymers can be successfully synthesized on a Ag (111) surface via a surface-assisted synthesis by choosing prochiral 4,4′-dibromo-2,2′-bis (2-phenylethynyl)-1,1′-biphenyl (DBPB) molecules as the designed precursor .

properties

IUPAC Name

[4-bromo-5-[4-bromo-2-tri(propan-2-yl)silyl-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42Br2N2S2Si2/c1-13(2)31(14(3)4,15(5)6)23-27-21(25)19(29-23)20-22(26)28-24(30-20)32(16(7)8,17(9)10)18(11)12/h13-18H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWAYAXELMAWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C1=NC(=C(S1)C2=C(N=C(S2)[Si](C(C)C)(C(C)C)C(C)C)Br)Br)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42Br2N2S2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735651
Record name 4,4'-Dibromo-2,2'-bis[tri(propan-2-yl)silyl]-5,5'-bi-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1223559-98-5
Record name 4,4'-Dibromo-2,2'-bis[tri(propan-2-yl)silyl]-5,5'-bi-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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